
Pivaloyl-D-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pivaloyl-D-valine is a derivative of the amino acid D-valine, where the amino group is protected by a pivaloyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: Pivaloyl-D-valine can be synthesized through the reaction of D-valine with pivaloyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve D-valine in a suitable solvent like dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add pivaloyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions: Pivaloyl-D-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pivaloyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Pivaloyl-D-valine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process.
Biology: Utilized in the study of enzyme mechanisms and protein structure due to its stability and reactivity.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and fine chemicals due to its versatility and stability.
作用机制
The mechanism of action of pivaloyl-D-valine involves the protection of the amino group through the formation of a stable pivaloyl derivative. This protection prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The pivaloyl group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amino group.
相似化合物的比较
Pivaloyl-L-valine: Similar in structure but derived from L-valine. It has different stereochemistry and may exhibit different reactivity and applications.
Acetyl-D-valine: Another amino acid derivative with an acetyl protecting group instead of pivaloyl. It is less stable but easier to remove.
Boc-D-valine: Contains a tert-butoxycarbonyl protecting group. It is commonly used in peptide synthesis but has different stability and reactivity compared to pivaloyl-D-valine.
Uniqueness: this compound is unique due to its high stability and resistance to hydrolysis, making it an excellent protecting group in organic synthesis. Its stability under various conditions allows for selective reactions and easy removal when needed.
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
(2R)-2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
InChI 键 |
OXLOTCJAYCHDBD-SSDOTTSWSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C(C)(C)C |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
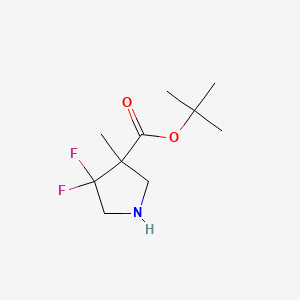
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)
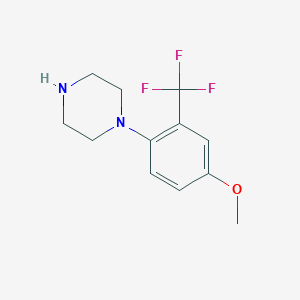
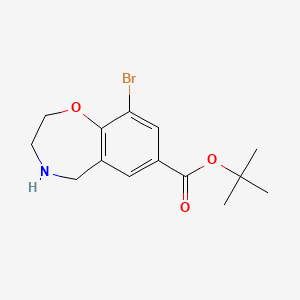
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)
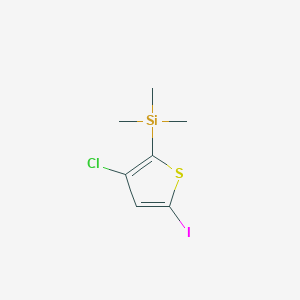

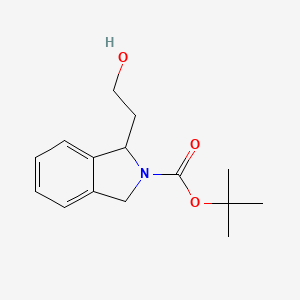
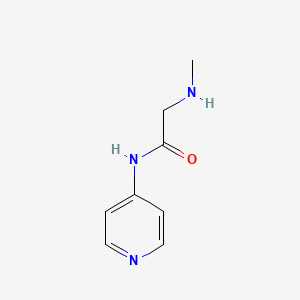
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)



